![molecular formula C22H25FN2O4S B5065088 ETHYL 2-CYCLOHEXANEAMIDO-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE CAS No. 6050-43-7](/img/structure/B5065088.png)
ETHYL 2-CYCLOHEXANEAMIDO-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 2-CYCLOHEXANEAMIDO-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-CYCLOHEXANEAMIDO-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur reagents and appropriate precursors.
Introduction of Functional Groups:
Final Coupling: The final step involves coupling the synthesized intermediates under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-CYCLOHEXANEAMIDO-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 2-CYCLOHEXANEAMIDO-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the fields of anti-inflammatory and anticancer research.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of ETHYL 2-CYCLOHEXANEAMIDO-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure but differ in their functional groups.
Fluorophenylcarbamoyl Compounds: Similar compounds include those with fluorophenylcarbamoyl groups but different core structures, such as fluorophenylcarbamoyl benzenes.
Uniqueness
ETHYL 2-CYCLOHEXANEAMIDO-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups and the thiophene ring This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Biological Activity
Ethyl 2-cyclohexaneamido-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Cyclohexane Amide : This moiety is known for its ability to influence the binding affinity and selectivity towards various biological targets.
- Fluorophenyl Group : The presence of fluorine enhances lipophilicity and metabolic stability, which may contribute to increased bioactivity.
- Thienyl Carboxylate : This part of the structure is often associated with various pharmacological activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to ethyl 2-cyclohexaneamido derivatives exhibit significant antimicrobial properties. For instance, research on related compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.
Compound | Activity | Target Organisms |
---|---|---|
Ethyl 2-cyclohexaneamido derivative | Antibacterial | Staphylococcus aureus, Escherichia coli |
Related thienyl carboxylates | Antifungal | Candida albicans |
Anti-inflammatory Effects
Compounds containing thiophene rings have been reported to exhibit anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. The cyclohexane amide group may enhance these effects by stabilizing the active conformation of the target proteins.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or bacterial metabolism.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, altering cellular signaling pathways.
- Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell death.
Study 1: Antibacterial Efficacy
A study conducted on a series of thiophene derivatives, including analogs of ethyl 2-cyclohexaneamido compounds, revealed promising antibacterial activities. The minimum inhibitory concentrations (MICs) were determined against several bacterial strains, showing that modifications in the side chains significantly affected potency.
Study 2: Anti-inflammatory Properties
Another research effort focused on evaluating the anti-inflammatory effects of thiophene-based compounds in murine models. The results indicated a marked reduction in paw edema in treated animals compared to controls, with histopathological examinations confirming decreased inflammatory cell infiltration.
Properties
IUPAC Name |
ethyl 2-(cyclohexanecarbonylamino)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O4S/c1-3-29-22(28)17-13(2)18(20(27)24-16-12-8-7-11-15(16)23)30-21(17)25-19(26)14-9-5-4-6-10-14/h7-8,11-12,14H,3-6,9-10H2,1-2H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBFPOUYPVQJDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387172 | |
Record name | Ethyl 2-[(cyclohexanecarbonyl)amino]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6050-43-7 | |
Record name | Ethyl 2-[(cyclohexanecarbonyl)amino]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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